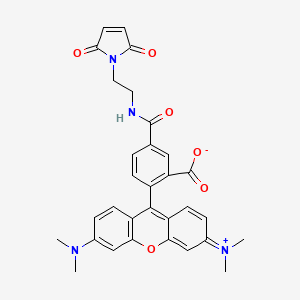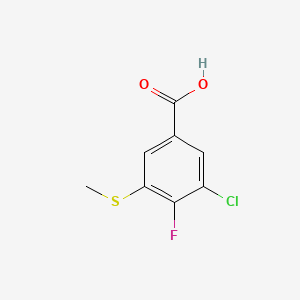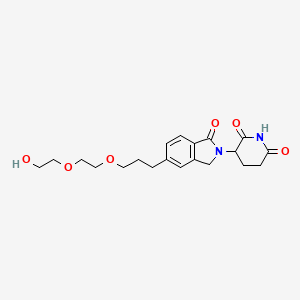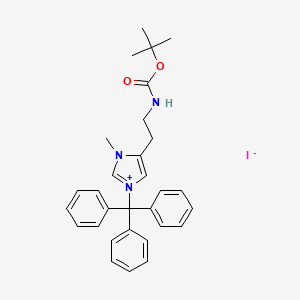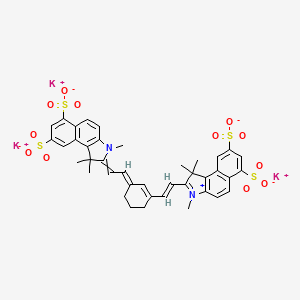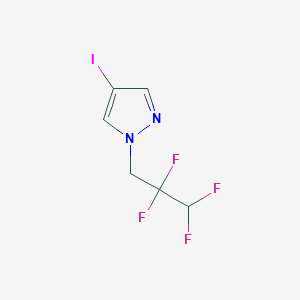
14,15-Dihydroajugapitin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of 14,15-Dihydroajugapitin involves extraction from the aerial parts of Ajuga bracteosa. The extraction process typically includes drying the plant material, followed by solvent extraction using solvents like methanol or ethanol . The extract is then subjected to chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC) to isolate and purify this compound .
Chemical Reactions Analysis
14,15-Dihydroajugapitin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 14,15-Dihydroajugapitin involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the growth of pathogenic bacteria by disrupting their cell wall synthesis . Additionally, it exhibits anti-inflammatory effects by modulating the activity of inflammatory mediators such as cytokines and prostaglandins .
Comparison with Similar Compounds
14,15-Dihydroajugapitin is unique among neo-clerodane diterpenoids due to its specific structural features and biological activities. Similar compounds include:
8-O-acetylharpagide: Another compound isolated from Ajuga bracteosa, known for its antibacterial activity.
In comparison, this compound stands out due to its broader spectrum of biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C29H44O10 |
|---|---|
Molecular Weight |
552.7 g/mol |
IUPAC Name |
[(1R,2S,3R,4aR,5S,6R,8S,8aR)-5-[(3aR,5S,6aS)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-5-yl]-8-acetyloxy-8a-(acetyloxymethyl)-3-hydroxy-5,6-dimethylspiro[3,4,4a,6,7,8-hexahydro-2H-naphthalene-1,2'-oxirane]-2-yl] 2-methylbutanoate |
InChI |
InChI=1S/C29H44O10/c1-7-15(2)25(33)39-24-20(32)12-21-27(6,22-11-19-8-9-34-26(19)38-22)16(3)10-23(37-18(5)31)28(21,13-35-17(4)30)29(24)14-36-29/h15-16,19-24,26,32H,7-14H2,1-6H3/t15?,16-,19-,20-,21-,22+,23+,24+,26+,27+,28+,29-/m1/s1 |
InChI Key |
XMVULWKEVGKECE-DBNYLVSFSA-N |
Isomeric SMILES |
CCC(C)C(=O)O[C@H]1[C@@H](C[C@@H]2[C@@]([C@@H](C[C@@H]([C@]2([C@@]13CO3)COC(=O)C)OC(=O)C)C)(C)[C@@H]4C[C@H]5CCO[C@H]5O4)O |
Canonical SMILES |
CCC(C)C(=O)OC1C(CC2C(C(CC(C2(C13CO3)COC(=O)C)OC(=O)C)C)(C)C4CC5CCOC5O4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


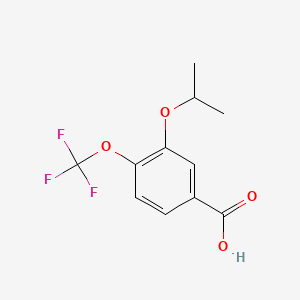
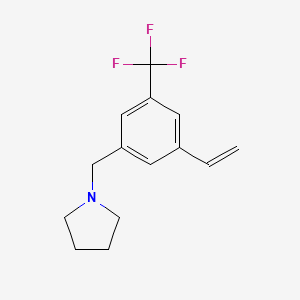
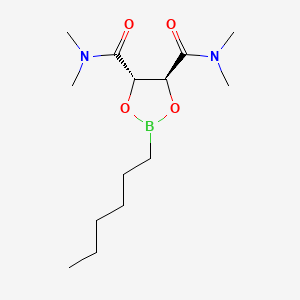
![3-Amino-N-((3'-methyl-[1,1'-biphenyl]-3-yl)methyl)propanamide hydrochloride](/img/structure/B14767088.png)
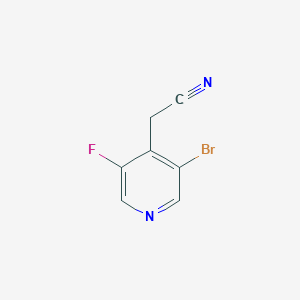
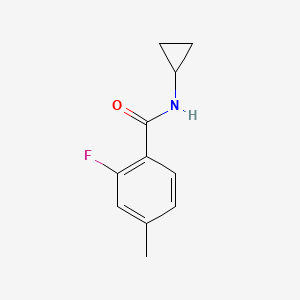
![1-[4-Aminooxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14767109.png)
